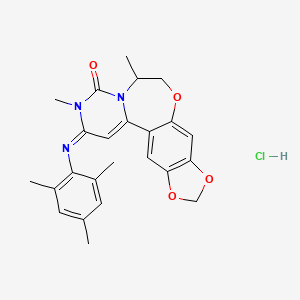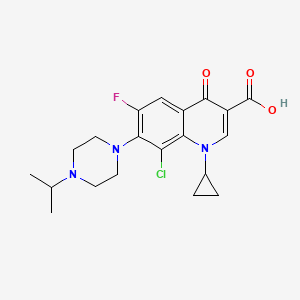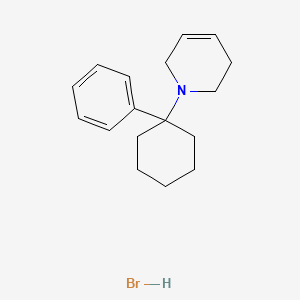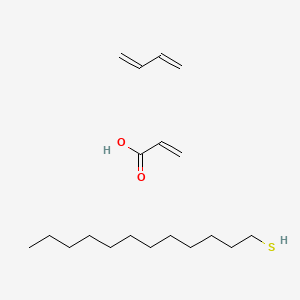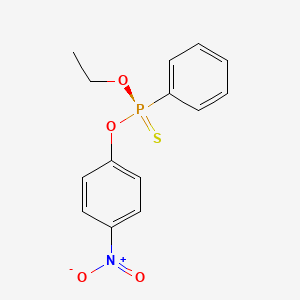
Ethyl p-nitrophenyl benzenethiophosphonate, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- is a chemical compound belonging to the class of organophosphates. It is known for its use as an insecticide and has been studied for its various chemical properties and applications. The compound is characterized by its light yellow crystalline powder appearance and has a molecular formula of C₁₄H₁₄NO₄PS .
Vorbereitungsmethoden
The synthesis of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves the reaction of ethyl alcohol with p-nitrophenyl benzenethiophosphonate. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications, especially in the treatment of diseases related to acetylcholine metabolism.
Wirkmechanismus
The mechanism of action of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- involves its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to prolonged neurotransmission. This mechanism is particularly effective in disrupting the nervous system of insects, making it a potent insecticide .
Vergleich Mit ähnlichen Verbindungen
Ethyl p-nitrophenyl benzenethiophosphonate, (+)- can be compared with other similar organophosphate compounds such as:
Ethyl p-nitrophenyl phenylphosphonate: This compound differs by having an oxygen atom in place of the sulfur atom.
Ethyl p-nitrophenyl phenylphosphonothionate: Similar in structure but with different functional groups.
O-ethyl O-p-nitrophenyl phenylphosphonothioate: Another closely related compound with slight variations in its chemical structure. The uniqueness of Ethyl p-nitrophenyl benzenethiophosphonate, (+)- lies in its specific chemical structure and its potent acetylcholinesterase inhibitory activity, which makes it highly effective as an insecticide.
Eigenschaften
CAS-Nummer |
65580-79-2 |
|---|---|
Molekularformel |
C14H14NO4PS |
Molekulargewicht |
323.31 g/mol |
IUPAC-Name |
ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m1/s1 |
InChI-Schlüssel |
AIGRXSNSLVJMEA-HXUWFJFHSA-N |
Isomerische SMILES |
CCO[P@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


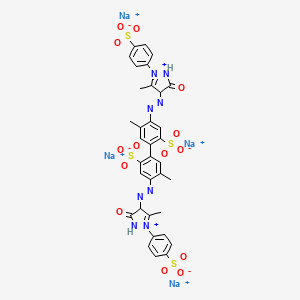
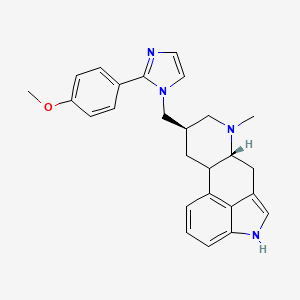
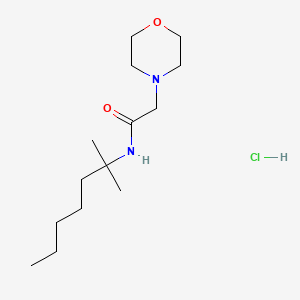
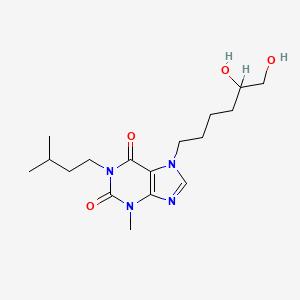

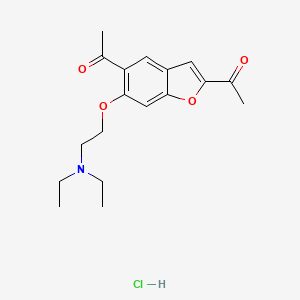
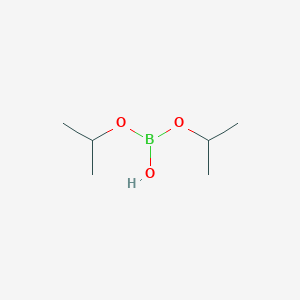
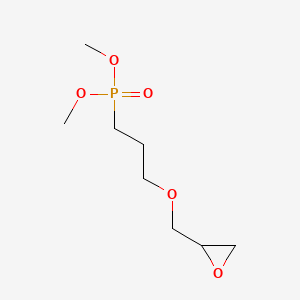
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
